4-(吡啶-4-基)苯-1,2-二胺

描述

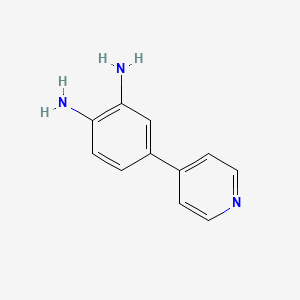

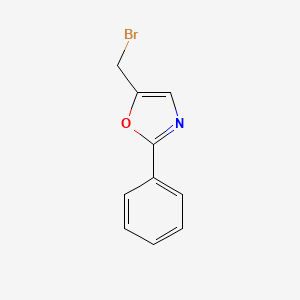

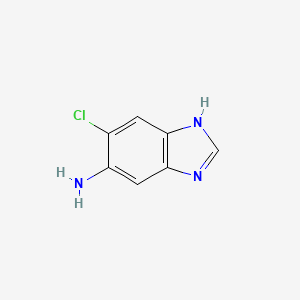

“4-(Pyridin-4-yl)benzene-1,2-diamine” is an organic intermediate . It belongs to the pyridine-based ligands, and its derivatives have the ability to donate sigma electrons and accept pi electrons. It can form stable complexes with various metals, making it one of the most widely used chelating ligands in coordination chemistry .

Molecular Structure Analysis

The molecular formula of “4-(Pyridin-4-yl)benzene-1,2-diamine” is C11H11N3 . Unfortunately, the specific structural details or crystallographic data are not available in the retrieved resources.Physical And Chemical Properties Analysis

“4-(Pyridin-4-yl)benzene-1,2-diamine” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .科学研究应用

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

4-(Pyridin-4-yl)benzene-1,2-diamine (abbreviated as TPB) serves as a versatile ligand in coordination chemistry. Researchers have incorporated TPB into metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. These MOFs exhibit intriguing properties, such as gas adsorption, catalysis, and selective ion exchange .

Antimicrobial Activity

Researchers have synthesized novel TPB derivatives and evaluated their antimicrobial properties. While TPB itself may not exhibit strong antimicrobial activity, modifications of its structure could lead to more potent compounds. These derivatives may find applications in drug development and combating bacterial infections .

Anticancer Agents

TPB derivatives have been explored for their potential as anticancer agents. In particular, some TPB-based compounds exhibit promising cytotoxicity against cancer cell lines, including A549 and HCT116. Further studies are needed to optimize their efficacy and selectivity .

Organic Electronics and Optoelectronics

TPB-containing materials have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Their π-conjugated structures make them suitable for charge transport and light emission applications .

Supramolecular Chemistry and Host-Guest Interactions

TPB can participate in supramolecular assemblies through hydrogen bonding and π-π interactions. Researchers have explored TPB-based host-guest systems for molecular recognition, drug delivery, and sensing applications. These studies highlight TPB’s role in creating functional materials with tailored properties .

安全和危害

The safety information available indicates that “4-(Pyridin-4-yl)benzene-1,2-diamine” is classified under GHS07, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用机制

Target of Action

It is known to belong to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate electrons through sigma bonds and accept electrons through pi bonds, allowing them to form stable complexes with various metals .

Mode of Action

The mode of action of 4-(Pyridin-4-yl)benzene-1,2-diamine is primarily through its ability to form stable complexes with various metals . The compound’s pyridine moieties can donate electrons through sigma bonds and accept electrons through pi bonds, enabling it to interact with its targets .

Biochemical Pathways

Pyridine-based ligands are known to be involved in a wide range of applications, including catalysis, bioinorganic chemistry, coordination chemistry, and bio-mimetic chemistry .

Pharmacokinetics

The compound’s solubility, dipole moment, and conductivity, which can influence its bioavailability, are known to be affected by its structure and geometry .

Result of Action

It is known that pyridine-based ligands can form stable complexes with various metals, which can have a wide range of potential applications .

属性

IUPAC Name |

4-pyridin-4-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-7H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZAGTUANUIVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298390 | |

| Record name | 4-(4-Pyridinyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-yl)benzene-1,2-diamine | |

CAS RN |

80420-88-8 | |

| Record name | 4-(4-Pyridinyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80420-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pyridinyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)

![[2-(4-Methylpiperazino)-5-nitrophenyl]methanol](/img/structure/B3155526.png)

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride](/img/structure/B3155533.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)